REACTION_CXSMILES
|
O[CH2:2][C@H:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH3:4].CC1C=CC(S(Cl)(=O)=O)=CC=1.[OH-].[K+]>C(OCC)C>[CH3:2][CH:3]1[CH2:4][N@:5]1[C:6]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
756 mg
|
Type
|
reactant
|
Smiles
|
OC[C@@H](C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
905 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
968 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a separatory funnel that
|
Type
|
CUSTOM
|
Details
|
contained crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
CC1[N@@](C1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |